molecular formula C8H5FN2O B13104765 8-Fluoro-1,6-naphthyridin-4(1H)-one

8-Fluoro-1,6-naphthyridin-4(1H)-one

Cat. No.: B13104765
M. Wt: 164.14 g/mol
InChI Key: VHGGYDMEIPSJPM-UHFFFAOYSA-N
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Description

8-Fluoro-1,6-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a keto group at the 4th position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,6-naphthyridin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Keto Group: The keto group at the 4th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.

    Oxidation Processes: Employing catalytic oxidation methods to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,6-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 8-Fluoro-1,6-naphthyridin-4(1H)-ol.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

8-Fluoro-1,6-naphthyridin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,6-naphthyridin-4(1H)-one involves:

    Molecular Targets: It interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-4(1H)-one: Lacks the fluorine atom at the 8th position.

    8-Chloro-1,6-naphthyridin-4(1H)-one: Contains a chlorine atom instead of fluorine at the 8th position.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom at the 8th position enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

8-fluoro-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

VHGGYDMEIPSJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)F

Origin of Product

United States

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